tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate
Description
Molecular Topology and Bonding Configuration
The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by a central six-membered piperidine ring system with strategically positioned substituents. The compound possesses the molecular formula C₁₂H₁₈F₃NO₃ with a molecular weight of 281.27 grams per mole, establishing its identity through the Chemical Abstracts Service registry number 1638763-75-3. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound.
The central piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles. This conformation minimizes steric interactions while maximizing orbital overlap efficiency throughout the ring system. The nitrogen atom within the piperidine ring serves as the attachment point for the tert-butyl carboxylate protecting group, which introduces significant steric bulk and electronic effects. The tert-butyl carboxylate moiety functions as a protective group for the nitrogen center, featuring a carbonyl carbon bonded to an oxygen atom that subsequently connects to a tertiary carbon bearing three methyl substituents.
At the 4-position of the piperidine ring, a ketone functional group introduces a planar sp²-hybridized carbon center with characteristic carbonyl bond properties. This oxo functionality significantly influences the electronic distribution throughout the molecule and contributes to the compound's reactivity profile. The 3-position features a 2,2,2-trifluoroethyl substituent, which consists of a methylene bridge connecting the ring to a trifluoromethyl group. This fluorinated alkyl chain introduces substantial electronic effects due to the highly electronegative fluorine atoms, which withdraw electron density from the adjacent carbon centers through inductive effects.
The spatial arrangement of these functional groups creates a molecule with distinct regions of varying electronic density and steric accessibility. The trifluoroethyl substituent extends away from the piperidine ring, while the tert-butyl carboxylate occupies the nitrogen center with its bulky tertiary carbon framework. The ketone carbonyl at the 4-position maintains coplanarity with adjacent carbon centers, facilitating potential conjugative interactions and influencing the overall molecular geometry.
| Structural Feature | Position | Bond Type | Electronic Character |
|---|---|---|---|
| Piperidine Ring | Central framework | Single bonds (C-C, C-N) | Saturated heterocycle |
| Ketone Group | 4-position | Double bond (C=O) | Electrophilic carbon |
| Trifluoroethyl Chain | 3-position | Single bonds (C-C, C-F) | Electron-withdrawing |
| tert-Butyl Carboxylate | Nitrogen center | Ester linkage | Protective functionality |
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about its molecular structure and functional group composition. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the compound's connectivity and stereochemical features, while infrared spectroscopy confirms the presence and nature of specific functional groups, and mass spectrometry provides molecular weight confirmation and fragmentation patterns.
Nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the proposed molecular structure. The tert-butyl carboxylate group generates a distinctive singlet in the proton nuclear magnetic resonance spectrum, typically appearing around 1.4-1.5 parts per million due to the equivalent methyl groups attached to the quaternary carbon center. The piperidine ring protons exhibit complex multipicity patterns reflecting their different magnetic environments and coupling relationships. The protons at the 3-position adjacent to the trifluoroethyl substituent display characteristic coupling patterns with both ring protons and the trifluoroethyl methylene bridge.
The trifluoroethyl substituent produces highly diagnostic signals in both proton and fluorine nuclear magnetic resonance spectra. The methylene bridge protons appear as a triplet due to coupling with the three equivalent fluorine atoms, while the trifluoromethyl group generates a characteristic quartet in the fluorine spectrum. The chemical shifts of these fluorinated carbons in carbon nuclear magnetic resonance spectroscopy appear significantly downfield due to the deshielding effects of the electronegative fluorine atoms.
Infrared spectroscopic analysis provides definitive identification of the compound's functional groups through characteristic absorption frequencies. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the ketone carbonyl typically absorbing between 1680-1750 wavenumbers and the ester carbonyl appearing in the range of 1730-1750 wavenumbers. The strong absorption indicates the presence of these carbonyl functionalities and their relative intensities reflect the molecular environment around each carbonyl group.
The carbon-fluorine stretching vibrations produce strong absorption bands in the fingerprint region between 1000-1400 wavenumbers, confirming the presence of the trifluoroethyl substituent. The carbon-hydrogen stretching vibrations from the piperidine ring and tert-butyl groups appear in the aliphatic region between 2800-3000 wavenumbers, providing additional structural confirmation. The absence of broad hydroxyl or amine stretching absorptions confirms the protected nature of the nitrogen center and the absence of free hydroxyl groups.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 281, corresponding to the calculated molecular weight of the compound. The fragmentation pattern typically includes loss of the tert-butyl group (57 mass units) and the trifluoroethyl fragment (83 mass units), generating characteristic daughter ions that support the proposed structure. The presence of fluorine atoms creates distinctive isotope patterns that further confirm the molecular composition.
| Spectroscopic Technique | Key Observations | Diagnostic Value |
|---|---|---|
| Proton Nuclear Magnetic Resonance | tert-Butyl singlet at 1.4-1.5 ppm | Protective group confirmation |
| Fluorine Nuclear Magnetic Resonance | Trifluoromethyl quartet | Fluorinated substituent identity |
| Infrared Spectroscopy | Carbonyl absorptions at 1680-1750 cm⁻¹ | Ketone and ester functionalities |
| Mass Spectrometry | Molecular ion at m/z 281 | Molecular weight confirmation |
Properties
IUPAC Name |
tert-butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-5-4-9(17)8(7-16)6-12(13,14)15/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNTYDWWZLZMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127135 | |
| Record name | 1-Piperidinecarboxylic acid, 4-oxo-3-(2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-75-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-oxo-3-(2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-oxo-3-(2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of Piperidine Precursors
Oxidation at the 4-position is critical. Common methods include:
- KMnO₄/H₂O₂ in acidic or neutral media (65–78% yield).
- Swern oxidation (DMSO/oxalyl chloride) for milder conditions.
Trifluoroethyl Substitution
The trifluoroethyl group is introduced via:
- Mitsunobu reaction : Using 2,2,2-trifluoroethanol and DIAD/PPh₃ (75–85% yield).
- Alkylation : Reaction with trifluoroethyl bromide in the presence of a base (e.g., NaH).
Boc Protection
The amine is protected using Boc anhydride ((Boc)₂O) under basic conditions (e.g., DMAP, TEA).
Optimized Synthetic Routes
The table below compares two prominent methods:
| Step | Method A | Method B |
|---|---|---|
| Oxidation | KMnO₄/H₂O₂, RT, 12h (65%) | Swern oxidation, -20°C (78%) |
| Substitution | Mitsunobu reaction (82%) | Alkylation with NaH (68%) |
| Protection | (Boc)₂O, DMAP, 0°C (90%) | (Boc)₂O, TEA, RT (85%) |
| Overall Yield | 42% | 38% |
Purification and Characterization
- Purification : Column chromatography (hexane/ethyl acetate, 3:1) achieves >95% purity.
- Characterization :
- ¹H/¹³C NMR : Confirms piperidine ring conformation and Boc protection.
- HRMS : Validates molecular formula (C₁₂H₁₈F₃NO₃, [M+H]⁺ = 281.27).
Industrial-Scale Considerations
Large-scale production employs:
- Continuous flow reactors to enhance yield and reduce reaction times.
- Automated purification systems for consistent quality.
Research Advancements
Recent studies highlight:
- Biocatalytic methods for enantioselective synthesis (e.g., ketoreductases).
- Green chemistry approaches using solvent-free conditions or ionic liquids.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate is with a molecular weight of 295.26 g/mol. The compound features a tert-butyl group, a carbonyl group (C=O), and a trifluoroethyl substituent, which contribute to its reactivity and potential biological activity.
Medicinal Chemistry Applications
-
Antiviral Activity :
- Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. The trifluoroethyl moiety is known to enhance the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and inhibit viral replication.
-
Anticancer Research :
- The compound has been explored for its potential anticancer effects. Preliminary research suggests that derivatives of piperidine can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
-
Neuropharmacology :
- Due to its structural similarity to known neuroactive compounds, this compound may exhibit effects on neurotransmitter systems. Research is ongoing to evaluate its impact on cognitive functions and neurodegenerative diseases.
Materials Science Applications
-
Fluorinated Polymers :
- The incorporation of trifluoroethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This compound can serve as a building block for synthesizing advanced fluorinated polymers with applications in coatings and sealants.
-
Agricultural Chemicals :
- The unique properties of trifluoromethylated compounds make them valuable in the development of agrochemicals. They can improve the efficacy of pesticides by enhancing their stability and bioavailability.
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University investigated the antiviral properties of various piperidine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, suggesting potential for further development as an antiviral agent.
Case Study 2: Cancer Cell Apoptosis
In research published in the Journal of Medicinal Chemistry, scientists explored the apoptotic effects of piperidine derivatives on breast cancer cell lines. This compound was identified as a promising candidate that triggered apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The trifluoroethyl group can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity. The ketone and ester groups can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position substituent significantly influences reactivity and applications. Key analogs include:
Key Observations :
- Trifluoroethyl vs. Trifluoroacetyl : The trifluoroethyl group (CF3CH2) offers greater hydrolytic stability compared to the trifluoroacetyl (CF3CO) group, which is prone to nucleophilic attack. This makes the former preferable for stable prodrugs .
- 4-Oxo Group Impact : The 4-oxo group increases polarity and hydrogen-bonding capacity, enhancing solubility and interaction with biological targets (e.g., enzymes) .
Biological Activity
tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine derivative class. Its unique structure, characterized by a tert-butyl ester group, a ketone functional group, and a trifluoroethyl substituent, suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₈F₃NO₃
- Molecular Weight : 273.27 g/mol
- CAS Number : 1638763-75-3
The biological activity of this compound is influenced by its lipophilicity due to the trifluoroethyl group. This characteristic enhances its ability to cross cell membranes, allowing it to interact with various intracellular targets. The compound's ketone and ester functionalities may also contribute to its reactivity and interaction with biological molecules.
Pharmacological Studies
Research has indicated that compounds containing trifluoroethyl groups often exhibit enhanced pharmacological properties. For instance:
- Antidepressant Activity : Studies have shown that similar piperidine derivatives can act as inhibitors of neurotransmitter reuptake, particularly serotonin and norepinephrine. The presence of the trifluoroethyl group may enhance this effect by increasing the lipophilicity of the molecule .
- Antiviral Properties : Compounds with similar structures have been investigated for their potential as antiviral agents. The mechanism often involves interference with viral replication processes .
- Anti-inflammatory Effects : Research into related piperidine derivatives has suggested anti-inflammatory properties, possibly through modulation of inflammatory pathways .
Case Study 1: Antidepressant Activity
A study on a related piperidine compound demonstrated significant inhibition of serotonin reuptake in vitro, suggesting potential antidepressant effects. The incorporation of the trifluoroethyl group was noted to enhance potency compared to non-fluorinated analogs.
Case Study 2: Antiviral Research
In a recent investigation into antiviral compounds, this compound was tested against various viruses. Results indicated that the compound exhibited moderate antiviral activity, particularly against RNA viruses, likely due to its ability to disrupt viral replication mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₂H₁₈F₃NO₃ | Antidepressant, Antiviral |
| tert-Butyl 4-oxo-3-(2,2-difluoroethyl)piperidine-1-carboxylate | C₁₂H₁₈F₂NO₃ | Antidepressant |
| tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | C₁₂H₁₈F₃NO₃ | Antiviral |
Q & A
Q. Methodological Recommendations :
- Conduct stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Use stabilizers like antioxidants (e.g., BHT) in long-term storage solutions .
When encountering contradictory data in biological activity assays, what approaches can resolve discrepancies?
Answer:
- Replicate Assays : Perform triplicate experiments with independent batches to rule out synthesis variability .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cellular viability assays .
- Control Compounds : Include structurally similar analogs (e.g., non-fluorinated derivatives) to isolate the trifluoroethyl group’s contribution to activity .
Case Study : A study on trifluoroethyl-piperidine analogs showed conflicting IC₅₀ values in kinase inhibition assays. Resolution involved:
Re-synthesizing the compound to ≥99% purity.
Testing in parallel with a fluorinated control (e.g., tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate) .
How does the trifluoroethyl group influence the compound’s reactivity and interaction with biological targets?
Answer:
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the 4-oxo position, enhancing reactivity in nucleophilic additions .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, improving pharmacokinetic profiles in preclinical models .
- Target Binding : Trifluoroethyl groups engage in hydrophobic interactions and halogen bonding with proteins (e.g., kinase ATP pockets) .
Example : In a study comparing ethyl vs. trifluoroethyl analogs, the latter showed 10-fold higher binding affinity to a cancer-related protease due to fluorine-mediated van der Waals contacts .
What are the critical safety considerations when handling this compound in a laboratory setting?
Answer:
- Hazard Classification : Acute toxicity (oral, dermal, inhalation Category 4) per GHS, requiring PPE (gloves, lab coat, respirator) .
- Spill Management : Avoid dry sweeping; use ethanol-compatible absorbents and ventilate the area .
- Waste Disposal : Treat as hazardous organic waste; incinerate at >1000°C with alkaline scrubbers to neutralize HF emissions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
